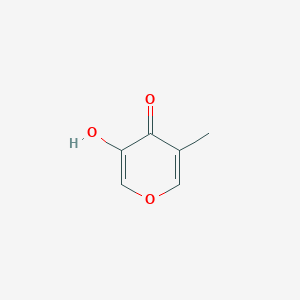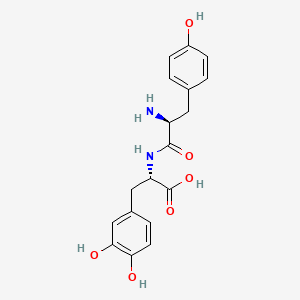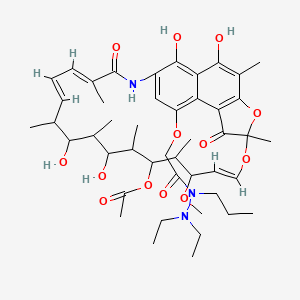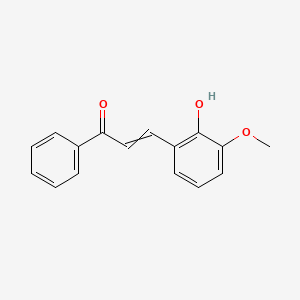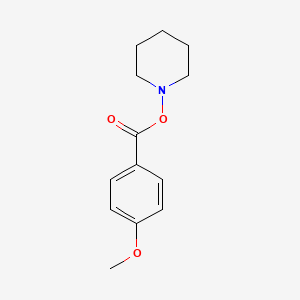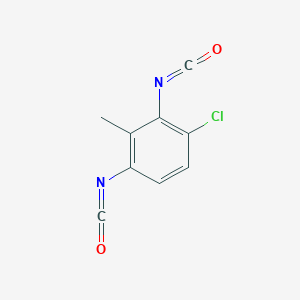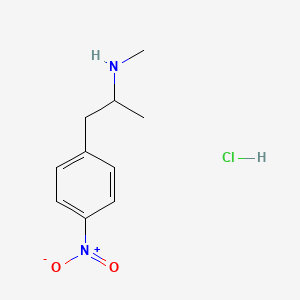![molecular formula C15H12N4O B14668709 5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 37763-71-6](/img/structure/B14668709.png)
5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with phenyl and phenyldiazenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by diazotization and coupling with aniline derivatives. The reaction conditions often include acidic or basic environments to facilitate the formation of the pyrazolone ring and the subsequent diazenyl group attachment.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrazolone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced pyrazolone derivatives.
Substitution: Halogenated, alkylated, or other substituted derivatives.
Scientific Research Applications
5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Another heterocyclic compound with similar structural features.
1-Phenyl-1H-pyrazole: Shares the pyrazole core but lacks the diazenyl group.
4-Phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar core structure but different substituents.
Uniqueness
5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of both phenyl and diazenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
37763-71-6 |
|---|---|
Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-phenyl-4-phenyldiazenyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C15H12N4O/c20-15-14(18-16-12-9-5-2-6-10-12)13(17-19-15)11-7-3-1-4-8-11/h1-10,14H,(H,19,20) |
InChI Key |
QOYAVIKTQUMFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


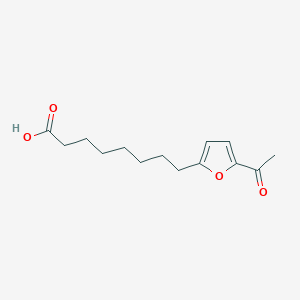
![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)

![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
